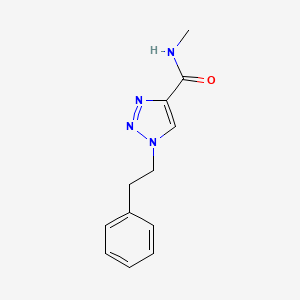![molecular formula C14H20FN3O3S B6454089 2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine CAS No. 2549030-25-1](/img/structure/B6454089.png)
2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a unique combination of functional groups, including an ethanesulfonyl group, an octahydrocyclopenta[c]pyrrol ring, a methoxy group, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes
The synthesis of 2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine generally involves multiple steps:
Formation of the octahydrocyclopenta[c]pyrrol ring: : Typically achieved through a cyclization reaction involving a suitable precursor, such as a halogenated or unsaturated compound, under reducing conditions.
Introduction of the ethanesulfonyl group: : This step often employs ethanesulfonyl chloride in the presence of a base, facilitating nucleophilic substitution.
Attachment of the methoxy group: : A common method is the Williamson ether synthesis, using a methoxy halide and a deprotonated alcohol group.
Incorporation of the 5-fluoropyrimidine moiety: : This may involve a nucleophilic aromatic substitution (S_NAr) on a suitable fluorinated pyrimidine precursor.
Industrial Production Methods
Industrial-scale production would likely optimize these steps for yield, purity, and cost-effectiveness, potentially employing continuous flow chemistry and automated synthesis technologies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound's sulfonyl group may undergo further oxidation under strong oxidizing conditions.
Reduction: : Selective reduction could be applied to reduce any present double bonds or to modify functional groups.
Substitution: : The fluoropyrimidine moiety may participate in nucleophilic substitution, particularly if activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Nucleophiles such as amines or alkoxides, often under basic conditions.
Major Products
These reactions typically yield modified versions of the original compound, such as hydroxylated derivatives (from oxidation), reduced forms (from reduction), and substituted analogs (from nucleophilic substitution).
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable scaffold in organic synthesis, aiding the development of new materials and catalysts.
Biology
Potential biological applications include use as a molecular probe or as a precursor for biologically active derivatives, given its functional groups which are common in bioactive molecules.
Medicine
In medicinal chemistry, it could serve as a lead compound for drug discovery, particularly for designing inhibitors or modulators of biological targets involving pyrimidine derivatives.
Industry
Industrial applications might involve its use in manufacturing high-performance materials or as an intermediate in producing other complex organic compounds.
Mechanism of Action
The mechanism of action for 2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine would depend on its specific application. Generally, its effects could arise from:
Interactions with molecular targets: : Binding to enzymes or receptors through its functional groups, altering their activity.
Pathway involvement: : Modulating biochemical pathways by acting as an inhibitor or activator of specific enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: : A well-known anticancer drug featuring a fluoropyrimidine moiety.
Methoxyflurane: : An anesthetic agent containing a methoxy group.
Ethanesulfonic acid derivatives: : Common in various organic synthesis applications.
Uniqueness
The unique aspect of 2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine lies in its combination of multiple functional groups and ring systems, which confer distinctive reactivity and potential multifunctionality. Unlike simpler analogs, this compound’s structure enables more diverse chemical transformations and applications.
And there you go—a deep dive into a pretty fascinating compound! What do you think?
Properties
IUPAC Name |
2-ethylsulfonyl-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c1-2-22(19,20)18-8-11-4-3-5-14(11,9-18)10-21-13-16-6-12(15)7-17-13/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLKZZUBPOJIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC2CCCC2(C1)COC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide](/img/structure/B6454011.png)
![5-fluoro-6-methyl-2-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6454022.png)
![4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6454028.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine](/img/structure/B6454035.png)
![2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454038.png)
![2-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454053.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6454058.png)
![3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6454062.png)
![5-fluoro-6-methyl-2-(4-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6454070.png)
![2-{4-[6-(cyclopentyloxy)pyridine-3-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454075.png)

![2-{4-[2-(2-chloro-6-fluorophenyl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454099.png)
![5-fluoro-6-methyl-2-(4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6454102.png)
![2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454104.png)
